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Compound of Interest

Compound Name: Ethyl-1,1-d2-benzene

Cat. No.: B154824

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl-
1,1-d2-benzene (CAS No: 1861-01-4), a deuterated isotopologue of ethylbenzene. This
document is intended to serve as a valuable resource for researchers in various fields,
including organic synthesis, mechanistic studies, and drug development, where isotopic
labeling is employed. The inclusion of deuterium at the benzylic position offers a powerful tool
for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the stability of
pharmacologically active molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl-1,1-d2-benzene. For
comparative purposes, data for the non-deuterated analogue, ethylbenzene, is also provided
where relevant.

'H NMR Spectroscopy

Solvent: CDCIs Reference: Tetramethylsilane (TMS)
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Chemical Shift

Compound Multiplicity Integration Assignment
(3, ppm)
Ethyl-1,1-d2- _
7.15-7.35 m 5H Aromatic (CeHs)
benzene
Methy! (-
1.19[1] s[1] 3H
CD2CH5)
Ethylbenzene 7.15-7.35 m 5H Aromatic (CeHs)
Methylene (-
2.64 q 2H
CH2CHs)
Methyl (-
1.23 t 3H A
CH2CH5)

Note: The quartet for the methylene protons and the triplet for the methyl protons in
ethylbenzene collapse into a singlet for the methyl protons in Ethyl-1,1-d2-benzene due to the
absence of adjacent protons.

3C NMR Spectroscopy

Solvent: CDCIs Reference: Tetramethylsilane (TMS)
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Compound Chemical Shift (6, ppm) Assignment
Ethyl-1,1-d2-benzene )
(Predicted) 4 C1 (ipso)
~128 C3, C5 (meta)

~128 C4 (para)

~126 C2, C6 (ortho)

~28 (multiplet) Methylene (-CD2CHs)

~15 Methy!l (-CD2CHs)

Ethylbenzene 144.2 C1 (ipso)
128.4 C3, C5 (meta)

127.9 C4 (para)

125.7 C2, C6 (ortho)

28.9 Methylene (-CH2CHs)

15.6 Methyl (-CH2CHs)

Note: The resonance for the deuterated carbon (-CD2CHs) is expected to appear as a multiplet
due to C-D coupling and will have a significantly lower intensity in proton-decoupled 3C NMR
spectra.

Mass Spectrometry (Electron lonization)

Compound Molecular lon (m/z) Key Fragments (m/z)

Ethyl-1,1-d2-benzene

, 108.18[1]
(Predicted)

93 ([M-CHs]*), 77 ([CeHs]*)

91 ([M-CHs]*, tropylium ion),
77 ([CsHs]™)

Ethylbenzene 106.17

Note: The base peak in the mass spectrum of ethylbenzene is typically m/z 91, corresponding
to the tropylium ion formed by rearrangement. For Ethyl-1,1-d2-benzene, the analogous
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fragment would be at m/z 93.

Infrared (IR) Spectroscopy

Compound Wavenumber (cm—?) Assignment

Ethyl-1,1-d2-benzene

) ~3030 Aromatic C-H stretch
(Predicted)
~2970 Aliphatic C-H stretch (methyl)
~2100-2250 C-D stretch
~1600, ~1500 Aromatic C=C stretch
C-H out-of-plane bend
770-690 .
(monosubstituted benzene)
Ethylbenzene 3080-3030[2] Aromatic C-H stretch[2]

Aliphatic C-H stretch (methyl

2975-2845[2
4 and methylene)[2]

~1600, ~1500[2] Aromatic C=C stretch[2]

770-690[2] C-H out-of-plane bend
(monosubstituted benzene)[2]

Note: The most significant difference in the IR spectrum will be the appearance of C-D
stretching vibrations, which occur at a lower frequency than C-H stretches due to the heavier
mass of deuterium.

Experimental Protocols
Synthesis of Ethyl-1,1-d2-benzene

A plausible synthetic route to Ethyl-1,1-d2-benzene involves the reduction of acetophenone
with a deuterated reducing agent, followed by the reduction of the resulting alcohol.

Step 1: Reduction of Acetophenone to 1-Phenylethanol-1-d
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To a solution of acetophenone (1.0 eq) in dry THF at 0 °C under an inert atmosphere, add
lithium aluminum deuteride (LiAIDa4, 1.0 eq) portion-wise.

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and
water.

Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure to yield 1-phenylethanol-1-d.
Step 2: Barton-McCombie Deoxygenation of 1-Phenylethanol-1-d

To a solution of 1-phenylethanol-1-d (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in
dry dichloromethane at 0 °C, add phenyl chlorothionoformate (1.1 eq).

Stir the reaction at room temperature for 12 hours.
Wash the reaction mixture with saturated aqueous NaHCOs and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Dissolve the crude thionocarbonate in toluene and add tributyltin deuteride (BusSnD, 1.2 eq)
and a catalytic amount of azobisisobutyronitrile (AIBN).

Heat the reaction mixture to 80 °C for 2 hours.
Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford Ethyl-1,1-d2-
benzene.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or higher field
spectrometer using CDCls as the solvent and TMS as an internal standard.
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e Mass Spectrometry: Low-resolution mass spectra are obtained using an electron ionization
(El) source at 70 eV.

« Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a thin film of
the neat compound on a NaCl or KBr plate.

Visualizations
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Click to download full resolution via product page

Caption: Synthetic workflow for Ethyl-1,1-d2-benzene.
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Caption: Predicted mass spectral fragmentation of Ethyl-1,1-d2-benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154824+#spectroscopic-data-for-ethyl-1-1-d2-
benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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